3-(4-Fluorophenoxy)phenylboronic acid
Overview
Description
3-(4-Fluorophenoxy)phenylboronic acid is an organoboron compound with the molecular formula C12H10BFO3. It is a derivative of phenylboronic acid, where a fluorophenoxy group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
3-(4-Fluorophenoxy)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the organoboron compound (such as this compound) is transferred from boron to palladium . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The SM coupling reaction, in which this compound plays a crucial role, involves two main biochemical pathways: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s worth noting that the compound is generally stable and readily prepared , suggesting good bioavailability for its intended use in chemical reactions.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability are robust to a wide range of reaction conditions.
Biochemical Analysis
Biochemical Properties
3-(4-Fluorophenoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can bind to glycan chains of antibodies, making it useful in bioanalytical applications . The nature of these interactions often involves the formation of covalent bonds with hydroxyl groups on biomolecules, which can influence the activity and stability of the target molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of serine proteases and kinase enzymes, which are crucial for cell growth, progression, and metastasis . Additionally, this compound can impact the cellular redox state and oxidative stress levels, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form reversible covalent bonds with biomolecules, leading to enzyme inhibition or activation . This compound is known to inhibit serine proteases by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular functions without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization and accumulation within cells can affect its biochemical activity and interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)phenylboronic acid typically involves the reaction of 4-fluorophenol with phenylboronic acid under specific conditions. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction. In this process, 4-fluorophenol is reacted with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
3-(4-Fluorophenoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: It can be used to create boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Industry: It is used in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the phenoxy group.
3-Formylphenylboronic acid: Contains a formyl group instead of a fluorophenoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a fluorophenoxy group .
Uniqueness
3-(4-Fluorophenoxy)phenylboronic acid is unique due to the presence of both a fluorophenoxy group and a boronic acid group. This combination allows for versatile reactivity in various chemical reactions and applications in different fields of research .
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLWLXZRMEDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=C(C=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268987 | |
Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283173-82-0 | |
Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283173-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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